molecular formula C10H8BrN B035474 4-Bromo-1-methylisoquinoline CAS No. 104704-40-7

4-Bromo-1-methylisoquinoline

Cat. No. B035474
CAS RN: 104704-40-7
M. Wt: 222.08 g/mol
InChI Key: IXDMPRODBWENBR-UHFFFAOYSA-N
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Description

4-Bromo-1-methylisoquinoline is a chemical compound with the CAS Number: 104704-40-7 . It has a molecular weight of 222.08 and is a solid substance .


Synthesis Analysis

A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones has been reported . The synthesis involves an electrocyclic reaction catalyzed by palladium of 2-alkynyl benzyl azides . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-methylisoquinoline is C10H8BrN . The exact mass is 220.98400 .


Chemical Reactions Analysis

There are several chemical reactions associated with isoquinolines . For instance, new transition metal-catalyzed reactions have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates . These reactions have proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .


Physical And Chemical Properties Analysis

4-Bromo-1-methylisoquinoline is a solid substance . It has a boiling point of 304.4±22.0°C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that 4-Bromo-1-methylisoquinoline has a GHS07 pictogram and the signal word is "Warning" . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMPRODBWENBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346613
Record name 4-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methylisoquinoline

CAS RN

104704-40-7
Record name 4-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-1-methylisoquinoline in the synthesis of potential antitumor agents?

A1: 4-Bromo-1-methylisoquinoline serves as a crucial starting material in synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. [] The bromine atom allows for the introduction of different substituents at the 4-position of the isoquinoline ring through various chemical reactions. This structural modification is key to exploring structure-activity relationships and identifying compounds with potent antitumor activity. For instance, reacting 4-Bromo-1-methylisoquinoline with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine leads to the corresponding 4-amino, 4-methylamino, 4-ethylamino, and 4-N-(acetylethyl)amino derivatives. These derivatives are then further modified to obtain the final isoquinoline-1-carboxaldehyde thiosemicarbazone analogs. []

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